molecular formula C24H25NO3 B1258429 Cyphenothrin

Cyphenothrin

Cat. No.: B1258429
M. Wt: 375.5 g/mol
InChI Key: FJDPATXIBIBRIM-QFMSAKRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyphenothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in public health and agricultural settings to control a variety of pests. The compound is a stereoisomer of this compound, specifically the (1R)-trans isomer, which exhibits higher biological activity compared to other isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyphenothrin involves the esterification of 3-phenoxybenzyl alcohol with (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization to obtain the desired isomer in high purity .

Chemical Reactions Analysis

Types of Reactions: Cyphenothrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Cyphenothrin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and stereochemistry of pyrethroid insecticides.

    Biology: The compound is used in studies investigating the effects of insecticides on various insect species and their resistance mechanisms.

    Medicine: Research on this compound includes its potential effects on human health and its role in vector control to prevent diseases such as malaria and dengue.

    Industry: It is used in the development of new insecticidal formulations and products for pest control.

Mechanism of Action

Cyphenothrin exerts its insecticidal effects by targeting the sodium channels in the nervous system of insects. It acts as a sodium channel modulator, causing prolonged opening of the channels, which leads to hyperexcitation, paralysis, and eventual death of the insect. The compound specifically binds to the voltage-gated sodium channels, disrupting the normal function of the nervous system .

Comparison with Similar Compounds

Uniqueness: Cyphenothrin is unique due to its specific stereochemistry, which confers higher biological activity compared to other isomers. This makes it particularly effective in pest control applications where high potency is required .

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3/t20-,21?,22+/m1/s1

InChI Key

FJDPATXIBIBRIM-QFMSAKRMSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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